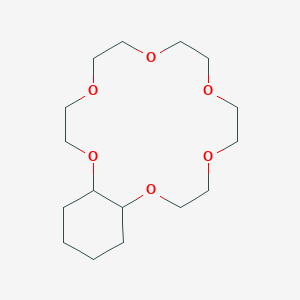
Cyclohexano-18-crown-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexano-18-crown-6 is a chemical compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexano-18-crown-6 typically involves the cyclization of linear polyether precursors under specific reaction conditions. One common method involves the use of high-dilution techniques to promote intramolecular cyclization over intermolecular reactions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexano-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ethers.
Scientific Research Applications
Cyclohexano-18-crown-6 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a phase transfer catalyst in organic synthesis.
Biology: The compound is used in the study of ion transport and membrane biology due to its ability to form complexes with metal ions.
Industry: The compound is used in the manufacturing of sensors and separation processes.
Mechanism of Action
The mechanism of action of Cyclohexano-18-crown-6 involves its ability to form stable complexes with metal ions. The ether groups in the compound can coordinate with metal cations, forming a stable ring structure that encapsulates the ion. This property is utilized in various applications, such as ion transport and catalysis.
Comparison with Similar Compounds
Cyclohexano-18-crown-6 can be compared with other crown ethers, such as 18-crown-6 and 15-crown-5. While all these compounds share the ability to form complexes with metal ions, this compound has a larger ring size, which allows it to accommodate larger cations. This unique property makes it particularly useful in applications requiring the complexation of larger metal ions.
List of Similar Compounds
- 18-crown-6
- 15-crown-5
- 12-crown-4
Properties
CAS No. |
17454-53-4 |
|---|---|
Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosane |
InChI |
InChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2 |
InChI Key |
OOTXYRWENZEKDS-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















